1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol
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Overview
Description
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which combines a piperidine ring with a phenyl group and a trinitrophenol moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The diethylamino propyl group is introduced through a series of nucleophilic substitution reactions. The final step involves the addition of the trinitrophenol moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde: Lacks the trinitrophenol moiety.
Uniqueness
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol is unique due to the presence of both the diethylamino propyl group and the trinitrophenol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
96416-51-2 |
---|---|
Molecular Formula |
C31H36N8O15 |
Molecular Weight |
760.7 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H30N2O.2C6H3N3O7/c1-3-20(4-2)13-8-14-21-15-11-19(17-22,12-16-21)18-9-6-5-7-10-18;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-10,17H,3-4,8,11-16H2,1-2H3;2*1-2,10H |
InChI Key |
RUZYMQDUPVXAIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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